molecular formula C7H17NS B13613951 3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine

3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine

Cat. No.: B13613951
M. Wt: 147.28 g/mol
InChI Key: CVLJNIVMCIANAC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine is an organic compound with the molecular formula C7H17NS It is characterized by a butanamine backbone with a dimethyl substitution at the third carbon and a methylsulfanyl group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylbutan-1-amine with methylsulfanyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amines.

Scientific Research Applications

3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine involves its interaction with specific molecular targets. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The amine group can form hydrogen bonds and ionic interactions, affecting the compound’s binding affinity to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine: Similar structure but with the amine group at the second carbon.

    4-(Methylsulfanyl)butan-1-amine: Lacks the dimethyl substitution at the third carbon.

    4-Amino-3,3-dimethylbutyltrimethoxysilane: Contains a trimethoxysilyl group instead of a methylsulfanyl group.

Uniqueness

3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine is unique due to the presence of both the dimethyl and methylsulfanyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H17NS

Molecular Weight

147.28 g/mol

IUPAC Name

3,3-dimethyl-4-methylsulfanylbutan-1-amine

InChI

InChI=1S/C7H17NS/c1-7(2,4-5-8)6-9-3/h4-6,8H2,1-3H3

InChI Key

CVLJNIVMCIANAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)CSC

Origin of Product

United States

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